

Spectroscopic Profile of 6-Methoxyquinolin-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxyquinolin-5-amine

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This technical guide provides a detailed overview of the expected spectroscopic data for **6-Methoxyquinolin-5-amine**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. The information herein serves as a foundational resource for the identification, characterization, and quality control of **6-Methoxyquinolin-5-amine**.

Molecular Structure and Properties

6-Methoxyquinolin-5-amine possesses a quinoline core, substituted with a methoxy group at the 6-position and an amine group at the 5-position.

- Molecular Formula: $C_{10}H_{10}N_2O$ [1]
- Monoisotopic Mass: 174.0793 g/mol [1]
- IUPAC Name: **6-methoxyquinolin-5-amine**

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For **6-Methoxyquinolin-5-amine**, high-resolution mass

spectrometry (HRMS) is expected to show a prominent molecular ion peak ($[M+H]^+$) corresponding to its protonated form.

Table 1: Predicted Mass Spectrometry Data for **6-Methoxyquinolin-5-amine** Adducts^[1]

Adduct	Predicted m/z
$[M+H]^+$	175.08660
$[M+Na]^+$	197.06854
$[M+NH_4]^+$	192.11314
$[M+K]^+$	213.04248
$[M-H]^-$	173.07204

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected 1H and ^{13}C NMR chemical shifts for **6-Methoxyquinolin-5-amine** are predicted based on the electronic environment of each nucleus.

1H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the quinoline ring, the methoxy protons, and the amine protons. The coupling patterns (splitting) will provide information about the connectivity of the protons.

Table 2: Expected 1H NMR Chemical Shifts for **6-Methoxyquinolin-5-amine**

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
NH ₂	4.0 - 5.0	Broad Singlet	Chemical shift can vary with solvent and concentration.
H2	8.6 - 8.8	Doublet of Doublets	Coupled to H3 and H4.
H3	7.2 - 7.4	Doublet of Doublets	Coupled to H2 and H4.
H4	8.0 - 8.2	Doublet of Doublets	Coupled to H2 and H3.
H7	7.0 - 7.2	Doublet	Coupled to H8.
H8	7.5 - 7.7	Doublet	Coupled to H7.
OCH ₃	3.9 - 4.1	Singlet	

¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the quinoline ring. Aromatic carbons typically resonate in the 100-160 ppm range.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Expected ¹³C NMR Chemical Shifts for **6-Methoxyquinolin-5-amine**

Carbon	Expected Chemical Shift (ppm)
C2	~148
C3	~121
C4	~135
C4a	~138
C5	~130
C6	~155
C7	~110
C8	~128
C8a	~145
OCH ₃	~56

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **6-Methoxyquinolin-5-amine** is expected to show characteristic bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Table 4: Expected IR Absorption Bands for **6-Methoxyquinolin-5-amine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration
N-H Stretch (Amine)	3300 - 3500	Medium	Asymmetric and symmetric stretching of the primary amine. [5][6]
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak	
C-H Stretch (Aliphatic)	2850 - 3000	Medium	C-H stretching of the methoxy group.
C=C and C=N Stretch (Aromatic)	1500 - 1650	Strong to Medium	Stretching vibrations of the quinoline ring.
N-H Bend (Amine)	1580 - 1650	Medium	Bending vibration of the primary amine.[5]
C-O Stretch (Aryl Ether)	1200 - 1275	Strong	Asymmetric C-O-C stretching.
C-O Stretch (Aryl Ether)	1000 - 1075	Medium	Symmetric C-O-C stretching.
C-N Stretch (Aromatic Amine)	1250 - 1335	Strong	[5]

Experimental Protocols

While specific experimental data for **6-Methoxyquinolin-5-amine** is not readily available, the following are general protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxyquinolin-5-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- **Data Acquisition:** Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

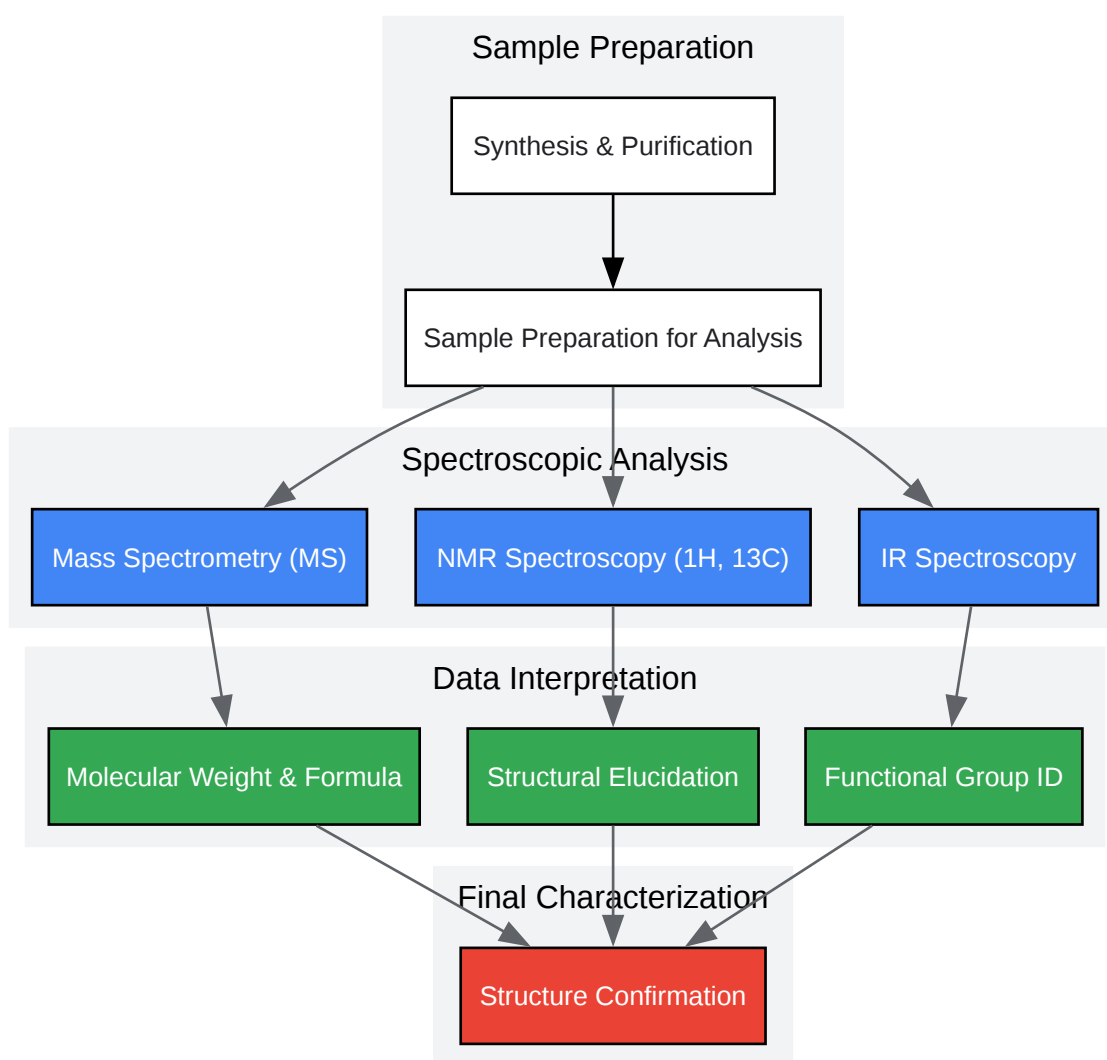
Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **6-Methoxyquinolin-5-amine**.



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Caption: Workflow for Spectroscopic Analysis of **6-Methoxyquinolin-5-amine**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxyquinolin-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297789#spectroscopic-data-of-6-methoxyquinolin-5-amine-nmr-ir-ms]

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